molecular formula C14H19NO B12529116 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone

Cat. No.: B12529116
M. Wt: 217.31 g/mol
InChI Key: IULGMLVOKONHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone typically involves the reaction of 2,3,3,5-tetramethylindole with ethanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

1-(2,3,3,5-Tetramethylindolin-1-yl)ethanone can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its multiple methyl substitutions on the indole ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(2,3,3,5-tetramethyl-2H-indol-1-yl)ethanone

InChI

InChI=1S/C14H19NO/c1-9-6-7-13-12(8-9)14(4,5)10(2)15(13)11(3)16/h6-8,10H,1-5H3

InChI Key

IULGMLVOKONHOD-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2=C(N1C(=O)C)C=CC(=C2)C)(C)C

Origin of Product

United States

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